2,6-difluoro-N-(propan-2-yl)aniline
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Overview
Description
2,6-Difluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11F2N It is a derivative of aniline, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2 and 6 positions, and the amino group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the selective fluorination of aniline derivatives. For instance, starting from 2,6-difluoroaniline, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Another method involves the partial fluorine exchange of 1,2,3-trichlorobenzene to form a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by selective reduction and amination to yield 2,6-difluoroaniline.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Difluoro-N-(propan-2-yl)aniline has several applications in scientific research:
Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(propan-2-yl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,6-Difluoro-N-methylaniline: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2,6-Difluoro-N-ethyl-aniline: Contains an ethyl group, which also affects its reactivity and applications.
Uniqueness
2,6-Difluoro-N-(propan-2-yl)aniline is unique due to the presence of both fluorine atoms and the isopropyl group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,6-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
FQVANLBLXWHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1F)F |
Origin of Product |
United States |
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